![molecular formula C19H18N4O5 B5439680 1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine](/img/structure/B5439680.png)
1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine is a chemical compound that belongs to the class of piperazines. It is a derivative of piperazine and has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit unique biochemical and physiological effects, making it an interesting subject for further investigation. In
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Biochemical and Physiological Effects:
1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine has been shown to exhibit a wide range of biochemical and physiological effects. Some of these effects include:
1. Inhibition of bacterial and fungal growth: Studies have shown that this compound exhibits antimicrobial activity against a wide range of bacteria and fungi.
2. Anti-inflammatory activity: This compound has been shown to exhibit anti-inflammatory activity in animal models.
3. Anticancer activity: Studies have shown that this compound exhibits anticancer activity against a wide range of cancer cell lines.
Advantages and Limitations for Lab Experiments
1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. Exhibits unique biochemical and physiological effects.
2. Exhibits antimicrobial, anti-inflammatory, and anticancer activity.
3. Potential candidate for the development of new drugs.
Limitations:
1. Limited information on the mechanism of action.
2. Limited information on the pharmacokinetics and toxicity of this compound.
3. Limited availability of this compound.
Future Directions
There are several future directions for the study of 1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine. Some of these include:
1. Further investigation of the mechanism of action.
2. Investigation of the pharmacokinetics and toxicity of this compound.
3. Development of new drugs based on this compound.
4. Investigation of the potential use of this compound in combination with other drugs.
5. Investigation of the potential use of this compound in other disease models.
Synthesis Methods
The synthesis of 1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine involves a series of chemical reactions. The starting material for this synthesis is piperazine, which is reacted with 4-nitrobenzaldehyde to form 4-nitrobenzylidene piperazine. This intermediate is then reacted with acryloyl chloride to form 4-nitrophenyl acryloyl piperazine. Finally, the compound is treated with nitric acid to form the desired product, 1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine.
Scientific Research Applications
1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit unique biochemical and physiological effects, making it an interesting subject for further investigation. Some of the potential scientific research applications of this compound include:
1. Antimicrobial activity: Studies have shown that 1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine exhibits antimicrobial activity against a wide range of bacteria and fungi. This makes it a potential candidate for the development of new antimicrobial agents.
2. Anti-inflammatory activity: This compound has been shown to exhibit anti-inflammatory activity in animal models. This makes it a potential candidate for the development of new anti-inflammatory drugs.
3. Anticancer activity: Studies have shown that 1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine exhibits anticancer activity against a wide range of cancer cell lines. This makes it a potential candidate for the development of new anticancer drugs.
properties
IUPAC Name |
(E)-3-(4-nitrophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5/c24-19(10-3-15-1-4-17(5-2-15)22(25)26)21-13-11-20(12-14-21)16-6-8-18(9-7-16)23(27)28/h1-10H,11-14H2/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHGVGMYKNKGGW-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

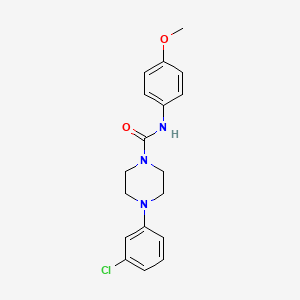
![N-[4-(dimethylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5439606.png)
![2-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5439614.png)
![2-(2-methylphenyl)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B5439624.png)
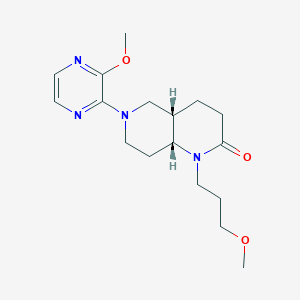
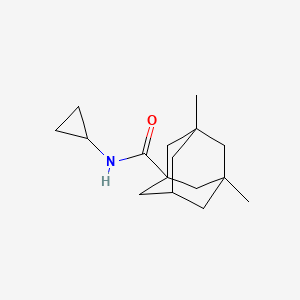
![4-{4-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5439643.png)
![N-[2-(4-chlorophenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5439647.png)
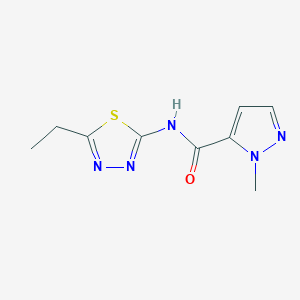
![N-[4-(allyloxy)-3-methoxybenzyl]cyclopropanamine hydrochloride](/img/structure/B5439664.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(4-chlorophenyl)acetamide](/img/structure/B5439672.png)
![2-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5439687.png)
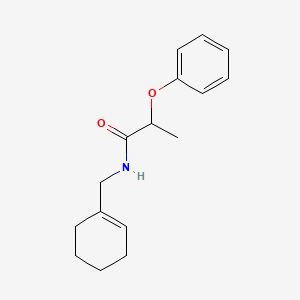
![1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,4-triazole](/img/structure/B5439696.png)